1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound with a molecular formula of C10H10ClF3NOS This compound is characterized by the presence of a trifluoromethylthio group, an amino group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylthio Group:
Chloropropanone Formation: The final step involves the chlorination of a propanone derivative to introduce the chloropropanone moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the chloropropanone moiety to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets . The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins .
Comparison with Similar Compounds
1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other compounds containing similar functional groups:
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: Lacks the chloropropanone moiety, resulting in different reactivity and applications.
1-(2-Amino-4-(trifluoromethylthio)phenyl)ethanone: Contains a simpler ethanone group, leading to different chemical properties and uses.
1-(2-Amino-4-(trifluoromethylthio)phenyl)butan-1-one: The longer carbon chain affects its physical properties and reactivity.
The unique combination of functional groups in this compound makes it particularly valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1803805-63-1 |
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Molecular Formula |
C10H9ClF3NOS |
Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
ATRCTCNMKPXCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)N)Cl |
Origin of Product |
United States |
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